1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-10-6-5-9-16(17)18(20)11-12-19(14-18)13-15-7-3-2-4-8-15/h2-10,20H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZADPMRUXIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20800726 | |
| Record name | 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20800726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648901-34-2 | |
| Record name | 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20800726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms
Retrosynthetic Analysis of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol
A retrosynthetic analysis of the target molecule allows for the deconstruction of the complex structure into simpler, commercially available, or readily synthesizable precursors. This process illuminates potential synthetic pathways by identifying key bond disconnections.
For this compound, two primary retrosynthetic disconnections are most logical.
C3–Aryl Bond Disconnection: The most evident disconnection is the bond between the C3 carbon of the pyrrolidine (B122466) ring and the 2-methoxyphenyl group. This approach simplifies the synthesis to a nucleophilic addition of an aryl organometallic reagent to a ketone precursor. This leads to two key precursors:
N-Benzyl-3-pyrrolidinone: An electrophilic ketone that serves as the backbone of the target molecule.
A 2-methoxyphenyl organometallic reagent: This nucleophile could be a Grignard reagent (2-methoxyphenylmagnesium bromide) or an organolithium species (2-methoxyphenyllithium).
Pyrrolidine Ring Disconnections (C–N bonds): A more fundamental disconnection involves breaking the bonds that form the heterocyclic ring itself. This strategy builds the acyclic carbon skeleton first, followed by a cyclization step to form the pyrrolidine core. This leads to acyclic precursors such as a 1-benzylamino-4-(2-methoxyphenyl)-4-hydroxy-pentan-2-one or related structures, which can undergo intramolecular cyclization.
The first approach, involving the addition of an organometallic reagent to N-benzyl-3-pyrrolidinone, is often more direct for accessing the desired tertiary alcohol.
Total Synthesis Approaches to Pyrrolidin-3-ol Derivatives
The synthesis of pyrrolidin-3-ol derivatives is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in biologically active molecules. nih.govnih.gov These methods can be broadly categorized based on how the pyrrolidine core is assembled. nih.gov
The formation of the five-membered pyrrolidine ring is the cornerstone of the synthesis. Various strategies have been developed to achieve this, often focusing on efficiency and stereochemical control.
Intramolecular cyclization is a common and powerful method for constructing the pyrrolidine ring from acyclic precursors. nih.gov
Cyclodehydration of Amino Diols: An efficient synthesis of N-benzyl-3-hydroxypyrrolidines can be achieved through the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂). tandfonline.com The amino diol precursors are readily accessible from aldehydes and ketones via homoallylic amines. tandfonline.com The proposed mechanism involves the conversion of the diol into a cyclic sulfite (B76179), followed by intramolecular attack by the amine to displace the sulfite and form the pyrrolidine ring. tandfonline.com
| Entry | Reactant (4-amino-1,2-diol) | Product (3-hydroxypyrrolidine) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 4-(benzylamino)-1-phenylbutane-1,2-diol | 1-Benzyl-5-phenylpyrrolidin-3-ol | 75 | 1:1.3 |
| 2 | 4-(benzylamino)-1-(4-chlorophenyl)butane-1,2-diol | 1-Benzyl-5-(4-chlorophenyl)pyrrolidin-3-ol | 70 | 1:1.3 |
| 3 | 4-(benzylamino)-1-(2-methoxyphenyl)butane-1,2-diol | 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | 65 | 1:1.3 |
| Data sourced from a study on the synthesis of 3-hydroxypyrrolidines. tandfonline.com |
Cyclization of Amino Epoxides: Base-induced cyclization of (2-aminoalkyl)oxiranes provides a stereospecific route to pyrrolidin-3-ols. researchgate.net This method leverages the regioselective opening of the epoxide ring by the pendant amine nucleophile.
Intramolecular Amination: The direct intramolecular displacement of a leaving group by an amine is a fundamental strategy. For instance, treating tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate with sodium hydride in DMF leads to the formation of the corresponding 3-fluoropyrrolidine (B48656) via intramolecular cyclization. researchgate.net This general principle is widely applicable to the synthesis of various substituted pyrrolidines.
Controlling the stereochemistry at the C3 position and other stereocenters is often critical. Several methods are employed to achieve high levels of stereoselectivity. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, can effectively direct the stereochemical outcome of reactions. For example, 1,3-dipolar cycloadditions between azomethine ylides and N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with high diastereoselectivity, where the configuration of the sulfinyl group induces the absolute configuration of the final product. acs.org
Asymmetric Catalysis: Chiral catalysts are widely used to induce enantioselectivity. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using chiral phosphine (B1218219) ligands, provides a powerful method for generating chiral pyrrolidines with high enantiomeric excess. acs.org
Kinetic Resolution: Enzymatic methods can be used to resolve racemic mixtures of pyrrolidinols. For instance, the kinetic resolution of racemic (±)-anti-1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol can be achieved via transesterification catalyzed by lipase (B570770) from Aspergillus Oryzae. tandfonline.com This process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. tandfonline.com
| Substrate | Enzyme | Acylating Agent | Product | Yield (%) | Enantiomeric Excess |
| (±)-anti-10c | Lipase from Aspergillus Oryzae | Isopropyl acetate (B1210297) | (+)-11c (acetate) | 40 | >99% |
| (±)-anti-10c | Lipase from Aspergillus Oryzae | Isopropyl acetate | (-)-10c (alcohol) | 45 | 80% |
| Data represents the biocatalytic resolution of (±)-anti-1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol (10c) to yield the acetate (+)-11c and the unreacted alcohol (-)-10c. tandfonline.com |
Palladium catalysis offers a versatile toolkit for the synthesis of pyrrolidine rings. nih.govnih.govacs.org These methods often involve the formation of new carbon-carbon or carbon-nitrogen bonds under mild conditions.
Carboamination Reactions: Palladium-catalyzed intramolecular carboamination reactions between aryl/alkenyl bromides and γ-aminoalkene derivatives are an efficient method for constructing substituted pyrrolidines. nih.gov This process can be rendered enantioselective through the use of chiral ligands, affording products with high enantiomeric excess. nih.gov
Trimethylenemethane Cycloaddition: The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) precursors with electron-deficient imines is another effective route. acs.orgproquest.com Sulfonimines, in particular, have been shown to be excellent acceptors in these reactions, leading to pyrrolidine cycloadducts in high yields. proquest.com
Introduction of the 2-Methoxyphenyl Moiety
The introduction of the 2-methoxyphenyl group at the C-3 position is a critical step in the synthesis of the target molecule. This can be accomplished either by building the ring with the aryl group already in place or by functionalizing a pre-formed pyrrolidine ring.
Modern synthetic methods have enabled the direct arylation of C(sp³)–H bonds, offering a streamlined approach to aryl-substituted pyrrolidines. Palladium-catalyzed C–H arylation has been successfully applied to pyrrolidine derivatives. researchgate.netacs.org By using a directing group, such as an aminoquinoline (AQ) amide, attached to the C-3 position, it is possible to achieve regio- and stereoselective arylation at an adjacent C-H bond (e.g., C-4). researchgate.netacs.org While this specific strategy targets the C-4 position, modifications in the directing group or substrate could potentially be adapted for C-3 arylation. This approach avoids the need for pre-functionalized starting materials. researchgate.net
A more traditional and direct route to a 3-aryl-pyrrolidin-3-ol structure involves the nucleophilic addition of an aryl organometallic reagent to a 3-pyrrolidinone (B1296849) precursor. This strategy is discussed in more detail in section 2.2.4.1, as it simultaneously forms the tertiary alcohol and introduces the aryl group.
Another strategy involves the use of Michael addition reactions. Organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating a method to build the substituted ring system. rsc.org Adapting such a sequence with an appropriate aryl-containing starting material could provide a pathway to the desired C-3 aryl substitution pattern.
Incorporation of the Benzylic Group
The N-benzyl group is a common protecting group and structural motif in many biologically active pyrrolidines. nih.gov Its incorporation is typically straightforward, often accomplished via N-alkylation.
N-alkylation is the most common method for introducing a benzyl (B1604629) group onto the pyrrolidine nitrogen. This reaction involves treating the secondary amine of the pyrrolidine ring with a benzyl halide, such as benzyl bromide, in the presence of a base. The base, typically a non-nucleophilic amine like triethylamine (B128534) or an inorganic base like potassium carbonate, neutralizes the hydrogen halide formed during the reaction. acs.orgnih.gov
The synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through various routes, often involving the N-alkylation of a pre-existing pyrrolidin-3-ol or a related precursor. tandfonline.com The reaction conditions for N-alkylation are generally mild and tolerant of many functional groups. For instance, the N-benzylation of pyrrolidine precursors can be a key step before subsequent modifications, such as the formation of the tertiary alcohol. nih.gov
In some synthetic sequences, the benzyl group is introduced at an early stage. For example, the condensation of 2,5-dimethoxydihydrofuran with benzylamine (B48309) is a convenient one-step procedure to produce N-benzyl-3-pyrrolin-2-one, which can then be further functionalized. scielo.br While the direct alkylation of the pyrrolidine nitrogen is most common, alternative strategies such as reductive amination of a suitable aldehyde (benzaldehyde) with the pyrrolidine can also be employed.
| Method | Reagents | Typical Conditions | Notes | Reference |
| Direct N-Alkylation | Pyrrolidine, Benzyl halide (e.g., BnBr) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Most common and direct method. | acs.orgnih.gov |
| Reductive Amination | Pyrrolidine, Benzaldehyde | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Alternative to direct alkylation. | - |
| Condensation | 2,5-Dimethoxydihydrofuran, Benzylamine | - | Forms an N-benzyl pyrrolinone precursor. | scielo.br |
Formation of the Tertiary Alcohol Functionality
The tertiary alcohol at the C-3 position, bearing the 2-methoxyphenyl group, is a key structural feature of the target molecule. Its creation is most directly achieved through the addition of a carbon nucleophile to a ketone.
The formation of the 3-(2-methoxyphenyl)pyrrolidin-3-ol (B1637044) moiety is classically accomplished via the nucleophilic addition of a 2-methoxyphenyl organometallic reagent to a 1-benzylpyrrolidin-3-one precursor. This reaction exemplifies a fundamental transformation in organic chemistry where a ketone is converted into a tertiary alcohol. youtube.com
The process begins with the generation of the nucleophile, typically a Grignard reagent (2-methoxyphenylmagnesium bromide) or an organolithium reagent (2-methoxyphenyllithium). This is prepared by reacting 2-bromoanisole (B166433) or 2-iodoanisole (B129775) with magnesium or lithium metal, respectively. The resulting organometallic species is highly nucleophilic and will readily attack the electrophilic carbonyl carbon of 1-benzylpyrrolidin-3-one. youtube.com This attack breaks the C=O pi bond, forming a tetrahedral intermediate, specifically a magnesium or lithium alkoxide. youtube.com A subsequent aqueous workup step protonates the alkoxide to yield the final tertiary alcohol, this compound. youtube.com This method is highly effective for creating C-C bonds and installing both the aryl group and the hydroxyl functionality in a single, high-yielding step.
This nucleophilic addition strategy is a cornerstone in the synthesis of many complex molecules and provides a reliable route to the title compound from an accessible ketone precursor. acs.org
Reduction of Ketones and Diones
While direct reduction of a ketone to a secondary alcohol is a common transformation, the synthesis of the tertiary alcohol this compound is more aptly described as the addition of a carbon nucleophile to a ketone. A highly effective method involves the Grignard reaction, a cornerstone of carbon-carbon bond formation. acs.org This approach utilizes the commercially available 1-Benzylpyrrolidin-3-one as the ketone substrate.
The synthesis proceeds via the reaction of 1-Benzylpyrrolidin-3-one with 2-methoxyphenylmagnesium bromide. This Grignard reagent is prepared beforehand by reacting 2-bromoanisole with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of the Grignard reagent to 1-Benzylpyrrolidin-3-one, followed by an aqueous workup, yields the desired this compound. A similar synthetic strategy has been successfully employed in the preparation of analogous compounds, such as 1-benzyl-3-(2-fluorobenzyl)-3-pyrrolidinol, highlighting the versatility of this method.
Mechanistic Investigations of Key Synthetic Steps
The Grignard reaction is a well-established method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. wikipedia.org
Elucidation of Reaction Pathways and Transition States
The reaction mechanism commences with the formation of the 2-methoxyphenylmagnesium bromide Grignard reagent. This involves the insertion of magnesium into the carbon-bromine bond of 2-bromoanisole. The resulting organometallic species is highly polarized, with the carbon atom bonded to magnesium exhibiting significant carbanionic character, rendering it a potent nucleophile. youtube.com
The key bond-forming step is the nucleophilic attack of the 2-methoxyphenyl group from the Grignard reagent on the electrophilic carbonyl carbon of 1-Benzylpyrrolidin-3-one. This addition proceeds through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.orgbyjus.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The attack breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup furnishes the final tertiary alcohol, this compound. Computational studies on similar Grignard additions to cyclic ketones support the formation of such organized transition states. researchgate.net
Stereochemical Outcomes and Diastereocontrol
The addition of the Grignard reagent to the prochiral ketone, 1-Benzylpyrrolidin-3-one, creates a new stereocenter at the C-3 position. In the absence of any chiral influence, the reaction would be expected to yield a racemic mixture of the (R)- and (S)-enantiomers. The nucleophilic attack of the 2-methoxyphenylmagnesium bromide can occur from either face of the planar carbonyl group with equal probability.
Achieving diastereocontrol in such reactions often requires the presence of a pre-existing stereocenter in the molecule or the use of chiral auxiliaries or catalysts. For instance, in related systems, the stereochemical outcome of nucleophilic additions to cyclic ketones can be influenced by the steric hindrance imposed by substituents on the ring, which can direct the incoming nucleophile to the less hindered face. Models such as Cram's rule and the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls with adjacent stereocenters. wikipedia.org However, in the case of 1-Benzylpyrrolidin-3-one, there are no stereocenters to direct the addition. Therefore, to obtain an enantiomerically enriched product, an asymmetric synthesis approach would be necessary, potentially involving a chiral ligand to modulate the Grignard reagent.
Derivatization and Analog Synthesis of this compound
The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs.
Structural Modifications at the Pyrrolidine Nitrogen (N-1)
The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions to provide the free secondary amine, 3-(2-methoxyphenyl)pyrrolidin-3-ol. A prevalent method for N-debenzylation is catalytic transfer hydrogenation, which employs a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate. mdma.ch This method is often preferred over traditional high-pressure hydrogenation, especially when other reducible functional groups are present in the molecule. Acid-facilitated debenzylation using palladium on carbon in the presence of an acid such as acetic acid has also been reported for related pyrrolidine derivatives. nih.gov
Once the secondary amine is obtained, it can be functionalized with a wide variety of substituents. For instance, N-arylation can be achieved through methods like the Buchwald-Hartwig amination. The secondary amine can also be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to introduce new N-alkyl, N-acyl, or N-sulfonyl groups, respectively.
| Reaction Type | Reagents and Conditions | Resulting N-1 Substituent | Reference |
|---|---|---|---|
| N-Debenzylation | 10% Pd-C, Ammonium Formate, Methanol, Reflux | -H | mdma.ch |
| N-Debenzylation | 20% Pd(OH)2/C, H2, Acetic Acid, Ethanol, 60°C | -H | nih.gov |
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | -Alkyl | General Method |
| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | -Aryl | General Method |
| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | -Acyl | General Method |
Modifications of the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group presents opportunities for modification primarily at the methoxy (B1213986) group and the aromatic ring itself. The methoxy group can be cleaved to reveal a phenol (B47542) functionality. This O-demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). The resulting phenol can then be used for further functionalization, for example, through etherification or esterification reactions.
The aromatic ring can undergo electrophilic aromatic substitution reactions. The positions for substitution will be directed by the existing hydroxyl (from the pyrrolidine ring) and methoxy groups. These are both ortho-, para-directing groups, which would likely lead to substitution at the positions ortho and para to the methoxy group, and meta to the point of attachment to the pyrrolidine ring. However, the steric hindrance from the adjacent pyrrolidine ring might influence the regioselectivity of such reactions.
| Reaction Type | Reagents and Conditions | Modification | Reference |
|---|---|---|---|
| O-Demethylation | Boron Tribromide (BBr3), Dichloromethane | Conversion of -OCH3 to -OH | General Method |
| O-Demethylation | Hydrobromic Acid (HBr), Acetic Acid, Reflux | Conversion of -OCH3 to -OH | General Method |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Introduction of a Bromo substituent on the aromatic ring | General Method |
| Nitration | Nitric Acid, Sulfuric Acid | Introduction of a Nitro substituent on the aromatic ring | General Method |
Transformations of the Hydroxyl Group
The tertiary hydroxyl group in this compound is a key functional handle that allows for a variety of chemical transformations. These modifications are crucial for creating a diverse range of analogues and more complex molecular architectures. The reactivity of this hydroxyl group can be leveraged for esterification, etherification, and conversion into a good leaving group for subsequent nucleophilic substitution reactions.
One of the most notable methods for the transformation of hydroxyl groups in pyrrolidine scaffolds is the Mitsunobu reaction. wikipedia.orgmissouri.edu This reaction allows for the conversion of an alcohol to various other functional groups with a predictable inversion of stereochemistry at a chiral center. missouri.edu For a tertiary alcohol like this compound, while direct SN2 inversion is not possible, the Mitsunobu conditions can facilitate dehydration or other reactions depending on the nucleophile used. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. wikipedia.org
The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This activation enables subsequent displacement by a wide range of nucleophiles. nih.gov Furthermore, etherification reactions, such as the Williamson ether synthesis, can be employed, typically after deprotonation of the hydroxyl group with a strong base to form an alkoxide. Protecting the hydroxyl group is another common strategy, particularly when reactions are planned at other sites of the molecule, to prevent unwanted side reactions. wipo.int
The table below summarizes key transformations applicable to the hydroxyl group of this compound, based on established methodologies for similar compounds.
| Transformation Type | Reagents and Conditions | Product Type | Reaction Notes |
|---|---|---|---|
| Esterification (via Acylation) | Acid Chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂ | Ester | Direct acylation of the tertiary alcohol. |
| Mitsunobu Reaction | Nu-H (e.g., RCOOH, PhOH, HN₃), PPh₃, DEAD/DIAD, THF | Ester, Ether, Azide | Activates the alcohol for substitution. For tertiary alcohols, elimination is a competing pathway. Proceeds with inversion of configuration at secondary chiral centers. missouri.edu |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH), THF 2. Alkyl Halide (e.g., CH₃I) | Ether | Two-step process involving the formation of an alkoxide intermediate. |
| Conversion to Leaving Group (Sulfonylation) | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine or Et₃N, CH₂Cl₂ | Sulfonate Ester (Tosylate/Mesylate) | Activates the hydroxyl group, making it an excellent leaving group for subsequent SN1 or E1 reactions. nih.gov |
| Conversion to Halide | Thionyl chloride (SOCl₂), Phosphorous tribromide (PBr₃) | Alkyl Chloride/Bromide | Reagents can be harsh and may not be compatible with all functional groups. nih.gov |
Synthesis of Spiro and Fused Pyrrolidine Systems
The pyrrolidine core of this compound serves as a valuable scaffold for the construction of more intricate polycyclic systems, including spirocyclic and fused-ring structures. A predominant and powerful strategy for synthesizing these complex architectures is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. figshare.commdpi.com
Azomethine ylides are nitrogen-based three-atom components that react readily with various 2π-electron dipolarophiles in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocyclic rings. researchgate.net In the context of a pre-existing N-substituted pyrrolidine like the title compound, an azomethine ylide can be generated via the N-alkylation/decarboxylation of α-amino acids or, more relevantly, through the oxidation of the pyrrolidine ring to form an intermediate iminium ion, which is then deprotonated.
This iminium ion intermediate can be trapped by a dipolarophile to generate fused systems or can rearrange to form an exocyclic azomethine ylide, which then reacts to form spirocyclic compounds. This methodology offers high regioselectivity and stereoselectivity, allowing for the controlled synthesis of complex molecules. mdpi.comresearchgate.net
Synthesis of Spiro-Pyrrolidines: A common route involves a multicomponent reaction where an azomethine ylide is generated in situ from an α-amino acid (like sarcosine) and a carbonyl compound (such as isatin (B1672199) or ninhydrin). mdpi.comresearchgate.net This ylide then reacts with a suitable dipolarophile. To apply this to the 1-benzylpyrrolidine (B1219470) scaffold, one could envision a pathway involving oxidation at the C2 position to form an iminium ion, followed by reaction with a nucleophile and subsequent elimination to generate an exocyclic double bond, which can then participate in cycloadditions. A more direct approach involves the generation of an azomethine ylide from the pyrrolidine nitrogen and the adjacent C2 and C5 carbons, which then reacts with a dipolarophile possessing an exocyclic double bond to form a spiro system.
Synthesis of Fused-Pyrrolidines: For the synthesis of fused systems, an intramolecular 1,3-dipolar cycloaddition can be employed if the dipolarophile is tethered to the pyrrolidine ring. Alternatively, an intermolecular reaction with a cyclic dipolarophile can lead to a fused product. For instance, the reaction of a pyrrolidine-derived azomethine ylide with a dipolarophile like N-phenylmaleimide would result in a pyrrolo[1,2-a]pyrrolidine core structure. rsc.org
The table below outlines representative cycloaddition reactions for the formation of spiro and fused systems based on the pyrrolidine framework.
| System Type | General Reaction Scheme | Components | Resulting Scaffold |
|---|---|---|---|
| Spiro-Pyrrolidine | [3+2] Cycloaddition | Ylide Precursor: Pyrrolidinium salt Dipolarophile: Alkene with exocyclic double bond (e.g., 3-benzylidenebenzofuran-2(3H)-one) mdpi.com | Spiro[pyrrolidine-3,2'-heterocycle] |
| Fused-Pyrrolidine | [3+2] Cycloaddition | Ylide Precursor: Pyrrolidinium salt Dipolarophile: Cyclic alkene (e.g., N-Phenylmaleimide, Acenaphthylene) | Fused polycyclic pyrrolidine (e.g., Pyrrolo[1,2-a]pyrrolidine derivative) |
| Spiro-Oxindole | [3+2] Cycloaddition | Ylide Precursor: Isatin + α-Amino Acid Dipolarophile: Alkene/Alkyne | Spiro[oxindole-3,2'-pyrrolidine] figshare.comresearchgate.net |
These synthetic strategies highlight the versatility of the 1-benzyl-3-hydroxypyrrolidine framework as a precursor for generating structurally diverse and complex heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry, X-ray Crystallography)
The elucidation of the molecular structure of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol is accomplished through a suite of powerful spectroscopic and crystallographic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for establishing the precise connectivity and relative stereochemistry of the molecule. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal correlations between protons on adjacent carbons within the pyrrolidine (B122466) ring and confirm the integrity of the benzyl (B1604629) and 2-methoxyphenyl substituent spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of all protonated carbons in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons, providing insight into the molecule's three-dimensional structure and relative stereochemistry. tandfonline.com For instance, a NOESY spectrum could show through-space correlations between protons on the benzyl group and specific protons on the pyrrolidine ring, helping to define the orientation of the N-benzyl substituent. Crucially, for a specific stereoisomer, correlations (or lack thereof) between the proton at C3 and protons at C2 and C4 would help establish the cis or trans relationship of the hydroxyl and 2-methoxyphenyl groups relative to the rest of the ring. tandfonline.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Benzyl-Pyrrolidinol Analog
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |
| H-2 | 2.3 - 2.5 (m) | ~55-60 | H-3, H-4 | H-5, Benzyl-CH₂ |
| H-3 | 4.2 - 4.4 (m) | ~70-75 (C-OH) | H-2, H-4 | H-5 (syn-isomer) |
| H-4 | 2.5 - 2.8 (m) | ~35-40 | H-2, H-3, H-5 | H-5 |
| H-5 | 3.3 - 3.5 (m) | ~60-65 | H-4 | H-2, H-3 (syn-isomer) |
| Benzyl-CH₂ | 3.6 - 3.8 (d) | ~58-62 | Benzyl-ArH | H-2, Pyrrolidine Ring |
| Methoxyphenyl-OCH₃ | 3.8 - 3.9 (s) | ~55-56 | - | Methoxyphenyl-ArH |
| Aromatic-H | 6.8 - 7.4 (m) | ~110-158 | Aromatic-H | Benzyl-CH₂, OCH₃ |
Note: Data are hypothetical and based on values for similar structures. tandfonline.comresearchgate.net Actual values may vary.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This technique is used to determine the elemental composition and confirm the molecular formula of the compound. acs.org For this compound (C₁₈H₂₁NO₂), HRMS would verify the exact mass, distinguishing it from other compounds with the same nominal mass.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₈H₂₁NO₂ |
| Calculated Exact Mass [M+H]⁺ | 284.1645 |
| Observed Exact Mass [M+H]⁺ | 284.164x |
Note: The observed mass would be measured experimentally to within a few parts per million (ppm) of the calculated value.
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov Analysis of a crystal structure for a closely related compound, (3S, 5R)-1-benzyl-5-(2-methoxyphenyl) pyrrolidin-3-ol, confirms the power of this technique. tandfonline.com For this compound, an X-ray analysis would unambiguously determine the relative and absolute stereochemistry, as well as provide precise details on the conformational pucker of the pyrrolidine ring in the solid state. mdpi.commdpi.com
Table 3: Hypothetical X-ray Crystallographic Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.4 |
| b (Å) | 6.5 |
| c (Å) | 19.9 |
| β (°) | 107.6 |
| Volume (ų) | 1918 |
| Z (molecules/unit cell) | 4 |
Note: Data are hypothetical and based on values for similar heterocyclic structures. mdpi.com
Conformational Preferences and Dynamics of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov Its flexibility allows it to exist in a dynamic equilibrium between various envelope (one atom out of the plane of the other four) and twist (two adjacent atoms out of the plane of the other three) conformations. researchgate.netnih.gov
The interconversion between the different puckered forms of the pyrrolidine ring occurs with a low energy barrier through a process known as pseudorotation. nih.govresearchgate.net This dynamic process can be visualized as a continuous wave-like motion around the ring. The specific conformational preference of the ring is described by its puckering parameters. The analysis of proton-proton (³JHH) coupling constants obtained from high-resolution ¹H NMR spectra allows for a detailed quantitative description of the ring's conformation in solution. researchgate.net Specialized software, such as PSEUROT, can utilize these coupling constants to calculate the phase angle of pseudorotation (P) and the puckering amplitude (τm), which define the preferred conformation (e.g., C2-endo, C3-exo) and the degree of puckering, respectively. ncl.res.in
The conformational equilibrium of the pyrrolidine ring is significantly influenced by the steric and electronic properties of its substituents. nih.govnih.govbeilstein-journals.org
N-Benzyl Group: The large benzyl group attached to the nitrogen atom will sterically favor a pseudo-equatorial orientation to minimize non-bonded interactions with the rest of the ring. This preference can restrict the pseudorotational freedom of the ring and influence the nitrogen inversion barrier.
Stereochemical Assignments and Enantiomeric Purity Determination
The presence of a stereocenter at the C3 position means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S).
Stereochemical Assignments: The relative stereochemistry of substituents on the pyrrolidine ring can be assigned using NOESY NMR experiments, which can distinguish between cis and trans isomers by identifying protons that are close in space. tandfonline.com However, the unambiguous determination of the absolute configuration ((R) or (S)) requires either X-ray crystallography of a single enantiomer or its co-crystal with a known chiral auxiliary, or the use of stereoselective synthesis methods starting from a chiral precursor of known configuration. nih.govresearchgate.netacs.org
Enantiomeric Purity Determination: Determining the enantiomeric excess (ee) or enantiomeric purity of a sample is crucial. This is commonly achieved by two primary methods:
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomers are separated on a chiral stationary phase, allowing for their individual quantification based on the area of their respective peaks in the chromatogram.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes. libretexts.org These complexes have slightly different chemical environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum into two distinct sets, one for each enantiomer. rsc.orgnih.gov The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric purity. libretexts.org
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties of this compound could be located.
Consequently, the generation of an article focusing solely on the quantum chemical calculations, molecular dynamics simulations, and ligand-protein interaction modeling for this particular compound is not possible at this time. The strict requirement to adhere to a detailed outline based on non-existent research findings cannot be fulfilled without resorting to speculation or the use of data from analogous but distinct chemical structures, which would not be scientifically accurate or appropriate.
The search for relevant data included targeted queries for:
Quantum chemical calculations, including geometry optimization and electronic structure analysis.
Frontier Molecular Orbital Theory (FMO) analysis, such as HOMO-LUMO energies.
Predictions of reactivity and selectivity.
Molecular dynamics simulations and conformational sampling.
Molecular docking studies, including binding site prediction and interaction hotspot analysis.
The search results yielded studies on various analogues of 1-benzylpyrrolidin-3-ol and other related heterocyclic compounds. monash.eduresearchgate.net For instance, research has been conducted on libraries of 1-benzylpyrrolidin-3-ol analogues to explore their potential as apoptotic agents, involving molecular docking and molecular dynamics simulations to understand their interaction with proteins like caspase-3. monash.eduresearchgate.net Additionally, computational studies, including Density Functional Theory (DFT) calculations, have been performed on other molecules containing benzyl or methoxyphenyl groups to investigate their electronic properties and potential biological activities.
However, none of the available literature provides the specific computational data required to construct a detailed analysis for this compound as per the requested outline. The scientific community has not, to date, published research that would provide the necessary data points for geometry optimization, FMO analysis, or specific ligand-protein interaction models for this exact molecule.
Therefore, until such research is conducted and published, a comprehensive and scientifically accurate article on the computational chemistry of this compound cannot be generated.
Computational Chemistry and Theoretical Studies
Ligand-Protein Interaction Modeling (e.g., Molecular Docking Studies)
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The molecular structure of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol features several key functional groups that dictate its intermolecular interactions, primarily through hydrogen bonding and hydrophobic contacts. The tertiary alcohol group (-OH) on the pyrrolidine (B122466) ring is a critical site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). Similarly, the oxygen atom of the methoxy (B1213986) (-OCH3) group on the phenyl ring and the nitrogen atom within the pyrrolidine ring can also serve as hydrogen bond acceptors. nih.gov These interactions are crucial for the molecule's binding affinity to biological targets, often involving key residues in a protein's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govacs.org This approach is instrumental in drug design for understanding the structural requirements for a compound's activity and for predicting the potency of new, unsynthesized analogs. nih.gov For pyrrolidine derivatives, numerous QSAR studies have been conducted to elucidate the key molecular descriptors that govern their activity against various biological targets, such as enzymes and receptors. nih.gov These studies typically involve generating 2D or 3D models that mathematically describe how specific structural attributes contribute to or detract from the desired biological effect. scispace.com
The primary goal of QSAR in the context of pyrrolidine derivatives is to develop robust and predictive models that can guide the synthesis of new compounds with enhanced efficacy. nih.govnih.gov By analyzing a dataset of pyrrolidine analogs with known activities, researchers can identify the pharmacophoric features essential for molecular recognition and biological response. researchgate.net
Identification of Structural Descriptors Influencing Activity
QSAR studies on various classes of pyrrolidine derivatives have identified several key structural descriptors that significantly influence their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.
Electronic Descriptors: These properties describe the electronic aspects of the molecule. For pyrrolidine derivatives, descriptors such as dipole moment and the distribution of atomic charges have been shown to be important. The basicity of the pyrrolidine nitrogen, which can be modified by substituents, often plays a crucial role in interactions with biological targets. nih.govmdpi.com
Steric Descriptors: These relate to the size and shape of the molecule. The conformation of the five-membered pyrrolidine ring and the spatial arrangement of its substituents are critical for pharmacological efficacy. nih.gov The volume and surface area of substituents on the pyrrolidine ring and attached aromatic moieties affect how well the molecule fits into a receptor's binding site. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The presence of aromatic rings and alkyl chains contributes to the hydrophobicity, which is crucial for membrane permeability and interaction with nonpolar pockets in target proteins. nih.gov QSAR models have suggested that the presence of polar properties on the van der Waals surface is important, along with the hydrophobicity provided by aromatic rings. nih.gov
The following table summarizes some of the key structural descriptors found to influence the activity of pyrrolidine derivatives in various QSAR studies.
| Descriptor Category | Specific Descriptor | Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Affects polar interactions with the target site. mdpi.com |
| Electronic | Basicity of Pyrrolidine Nitrogen | Influences the ability to form ionic bonds or hydrogen bonds. nih.gov |
| Steric | Molecular Weight/Volume | Determines the fit within the binding pocket. mdpi.com |
| Steric | Ring Puckering | Controls the 3D orientation of substituents, impacting binding. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Impacts membrane permeability and hydrophobic interactions. |
| Topological | Polar Surface Area (PSA) | Correlates with bioavailability and polar interactions. mdpi.com |
Development of Predictive Models
The development of predictive QSAR models is the ultimate goal of these computational studies, enabling the virtual screening of compound libraries and the rational design of novel molecules. acs.org For pyrrolidine derivatives, various modeling techniques have been employed, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.govresearchgate.net These methods generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties (e.g., steric, electrostatic, hydrophobic) around the aligned molecules.
A successful QSAR model is characterized by strong statistical validation metrics. nih.gov Key parameters include the squared correlation coefficient (R²), which indicates how well the model fits the training data, and the squared cross-validated correlation coefficient (Q²), which assesses the model's internal predictive ability. nih.gov External validation, using a separate test set of compounds, provides the R²pred value, a measure of the model's real-world predictive power. nih.gov Generally, a QSAR model is considered robust if Q² > 0.5 and R²pred > 0.5. nih.gov
The table below presents examples of statistical results from different QSAR models developed for various series of pyrrolidine derivatives, demonstrating their predictive capabilities.
| QSAR Model Type | Target | Q² (Cross-validated) | R² (Non-cross-validated) | R²pred (External validation) | Reference |
|---|---|---|---|---|---|
| CoMFA | Myeloid cell leukemia-1 (Mcl-1) | 0.689 | 0.999 | 0.986 | nih.gov |
| CoMSIA | Myeloid cell leukemia-1 (Mcl-1) | 0.614 | 0.923 | 0.815 | nih.gov |
| HQSAR | Myeloid cell leukemia-1 (Mcl-1) | 0.603 | 0.662 | 0.743 | nih.gov |
| MLR | MMP-2 Inhibitors | 0.618 | 0.783 | > 0.5 | nih.gov |
| MLR | Acetylcholinesterase (AChE) | 0.638 | 0.701 | 0.760 | mdpi.com |
These models provide valuable insights that guide medicinal chemists in designing new pyrrolidine-based compounds with potentially improved biological activity. nih.gov
Pharmacological and Biological Research Applications Mechanism Oriented, Non Clinical
Investigation of Molecular Mechanisms of Action
The molecular mechanisms of action for compounds containing the 1-benzyl-3-pyrrolidinol (B1218477) scaffold are diverse, reflecting the versatility of this structural framework in interacting with various biological targets. Research into analogues suggests that these compounds can engage with receptors and enzymes involved in critical cellular processes.
Analogues of the 1-benzylpyrrolidine (B1219470) scaffold have demonstrated significant affinity for various receptors, particularly within the central nervous system. For instance, a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as potent antagonists for the dopamine (B1211576) D2 receptor. nih.gov In these studies, the R-enantiomer of the N-benzylpyrrolidine moiety was found to be crucial for high-affinity binding. nih.gov Specifically, benzamides with a 2,3-dimethoxy substitution pattern and salicylamides with a 5,6-dimethoxy grouping exhibited IC50 values of approximately 1 nM for the inhibition of [3H]spiperone binding to rat striatal dopamine D2 receptors. nih.gov
While these compounds are structurally distinct from 1-benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol, the findings highlight the potential of the N-benzylpyrrolidine core to serve as a scaffold for potent dopamine receptor ligands. The affinity is highly dependent on the stereochemistry and the nature of the substituents on the aromatic rings.
Furthermore, derivatives of (2-methoxyphenyl)piperazine are well-known ligands for serotonin (B10506) 5-HT1A receptors. acs.org This suggests that the 2-methoxyphenyl group in the target compound could direct its activity towards serotonergic pathways. The combination of the N-benzylpyrrolidine core and the 2-methoxyphenyl group could result in a unique receptor binding profile, potentially with dual activity or selectivity for specific receptor subtypes.
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 | High affinity (IC50 ~1 nM) for the R-enantiomer. | nih.gov |
| (2-Methoxyphenyl)piperazine Derivatives | Serotonin 5-HT1A | Known ligands for this receptor class. | acs.org |
Research on a diverse library of 1-benzylpyrrolidin-3-ol analogues has revealed their potential to act as enzyme modulators. A study focused on the synthesis of such analogues via a multi-component Ugi reaction identified compounds with significant cytotoxic effects against various human cancer cell lines. The lead compounds from this library were found to induce apoptosis, and further investigation into their mechanism pointed towards the activation of caspases, which are key proteases in the apoptotic pathway.
While the specific compound this compound was not explicitly tested in this study, the general findings suggest that the 1-benzylpyrrolidin-3-ol scaffold can be a valuable starting point for the development of enzyme-targeting agents, particularly those that modulate apoptosis.
The engagement of cellular targets by small molecules is a critical aspect of their mechanism of action. For the 1-benzyl-3-pyrrolidinol scaffold, cellular studies on related compounds have provided insights into their biological effects. In the context of the aforementioned apoptosis-inducing 1-benzylpyrrolidin-3-ol analogues, their activity was confirmed in cellular assays, demonstrating their ability to penetrate cell membranes and interact with intracellular targets to trigger programmed cell death.
The 2-methoxyphenyl group, on the other hand, is a common feature in ligands that interact with G-protein coupled receptors, influencing their conformation and interaction with downstream signaling proteins. The precise nature of these interactions at a molecular level, such as specific protein-protein interactions modulated by this compound, would require dedicated cellular target engagement studies.
Structure-Activity Relationship (SAR) Studies on the this compound Scaffold
The biological activity of compounds based on the this compound scaffold is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies on related molecules provide valuable insights into the roles of the N-benzyl and 2-methoxyphenyl groups.
The N-benzyl group is a common substituent in many biologically active compounds and its presence can significantly influence ligand-target interactions. In the context of pyrrolidine (B122466) derivatives, the N-benzyl group often contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
From a molecular interaction perspective, the benzyl (B1604629) group can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking with aromatic amino acid residues in a protein's binding pocket. The flexibility of the benzyl group allows it to adopt different conformations, which can be crucial for optimal binding.
In studies of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the presence and substitution pattern of the N-benzyl group were found to be critical for dopamine D2 receptor affinity. nih.gov For instance, a 4-fluorobenzyl group was shown to fold over the salicylamide (B354443) moiety in the solid-state, indicating a specific conformational preference that may be relevant for receptor binding. nih.gov
The 2-methoxyphenyl group is a key structural feature in many pharmacologically active compounds, particularly those targeting monoamine receptors. The methoxy (B1213986) group at the ortho position can influence the conformation of the phenyl ring and its electronic properties.
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with donor groups in the binding site of a receptor or enzyme. Furthermore, the methoxy group can influence the preferred orientation of the phenyl ring relative to the rest of the molecule, which can be critical for proper alignment within the binding pocket.
In the context of ligands for adrenergic and serotonergic receptors, the 2-methoxyphenyl group is often associated with high affinity and selectivity. For example, derivatives of (2-methoxyphenyl)piperazine are well-established 5-HT1A receptor ligands. acs.org The presence of this group in this compound suggests a potential for interaction with these or related receptors. The electron-donating nature of the methoxy group can also modulate the electronic character of the phenyl ring, influencing its interaction with the target protein.
| Structural Moiety | Potential Role in Biological Interaction | Supporting Evidence from Analogues |
|---|---|---|
| N-Benzyl Group | Enhances lipophilicity; participates in hydrophobic and π-π stacking interactions. | Critical for high affinity in dopamine D2 receptor antagonists. nih.gov |
| 2-Methoxyphenyl Group | Acts as a hydrogen bond acceptor; influences ring conformation and electronic properties. | Common feature in high-affinity ligands for 5-HT1A and adrenergic receptors. acs.org |
Significance of the Pyrrolidin-3-ol Moiety and its Stereochemistry
The pyrrolidin-3-ol moiety is a key structural feature present in numerous biologically active molecules. monash.edu The pyrrolidine ring, a five-membered nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows it to efficiently explore pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule. nih.govresearchgate.net This is crucial for specific interactions with biological targets like enzymes and receptors.
The hydroxyl group at the 3-position and the stereochemistry of this chiral center are particularly important. The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with target proteins, resulting in varied biological profiles for different stereoisomers. researchgate.net The ability to synthesize specific enantiomers, such as (S)-1-Benzyl-3-pyrrolidinol, is vital for developing compounds with high target selectivity and potency. monash.edu The pyrrolidin-3-ol core serves as a versatile building block for creating libraries of diverse compounds for screening and drug discovery. monash.educhemimpex.com
In Vitro Biological Screening as Chemical Probes
Analogues of this compound have been synthesized and utilized as chemical probes in in vitro biological screening campaigns to identify novel bioactive agents. monash.eduresearchgate.net A notable approach involves the diversity-oriented synthesis of a library of 1-benzylpyrrolidin-3-ol analogues, which are then evaluated for their effects on various cell lines. monash.eduresearchgate.net
In one such study, a library of electronically diverse analogues was synthesized using the Ugi multi-component reaction. monash.eduresearchgate.net This library was then screened for its cytotoxic propensity against a panel of human cancer cell lines, demonstrating the utility of this compound class as a source of potential chemical probes for oncology research. monash.edumonash.edu
Use in Mechanistic Cell-Based Assays (e.g., Target Pathway Modulation)
The 1-benzylpyrrolidin-3-ol scaffold serves as a basis for developing chemical probes used in mechanistic cell-based assays to elucidate biological pathways. monash.edu A key application has been in the study of apoptosis, or programmed cell death, a critical process often dysregulated in cancer. monash.eduresearchgate.net
Research on a library of 1-benzylpyrrolidin-3-ol analogues demonstrated that lead compounds from this class could induce apoptosis in human cancer cells. monash.edumonash.edu These compounds were used in cell-based assays to probe their mechanism of action, revealing that they function by activating caspases, which are central proteases in the apoptotic pathway. monash.eduresearchgate.net Specifically, the lead compounds were found to target and interact with caspase-3, a vital executioner caspase that triggers apoptosis. monash.edu Further mechanistic studies showed that these compounds could arrest the cell cycle and induce the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-dependent apoptosis. researchgate.net
Table 1: Cytotoxicity of Lead 1-Benzylpyrrolidin-3-ol Analogues in Cancer Cell Lines
| Compound | Cell Line | % Cytotoxicity at 10 µM |
|---|---|---|
| Lead Compound 1 | HL-60 (Leukemia) | High |
| A549 (Lung) | Moderate | |
| HCT-116 (Colon) | Moderate | |
| T98G (Glioblastoma) | Low | |
| Lead Compound 2 | HL-60 (Leukemia) | High |
| A549 (Lung) | Moderate | |
| HCT-116 (Colon) | Moderate | |
| T98G (Glioblastoma) | Low |
Data derived from studies on a library of 1-benzylpyrrolidin-3-ol analogues. monash.eduresearchgate.net
Exploration of Selectivity Profiles
A critical aspect of using chemical probes is understanding their selectivity. Screening of 1-benzylpyrrolidin-3-ol analogues has included the exploration of their selectivity profiles against different cell types. monash.edu
Studies have shown that certain lead compounds from this class exhibit selective cytotoxicity, meaning they are more potent against specific cancer cell lines compared to others. monash.eduresearchgate.net For instance, lead compounds were identified that showed high activity against the HL-60 leukemia cell line, while being less effective against cell lines derived from solid tumors. monash.edumonash.edu
Furthermore, an important finding was the observed selectivity for cancer cells over non-cancerous cells. These lead compounds were reported to have a milder cytotoxic effect on non-cancerous cell lines, which is a desirable characteristic for a potential therapeutic agent and a crucial piece of information for a chemical probe intended to study cancer-specific pathways. monash.edumonash.edu This selective action underscores the potential of the 1-benzylpyrrolidin-3-ol scaffold in developing targeted research tools. monash.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzylpyrrolidin-3-ol |
| (S)-1-Benzyl-3-pyrrolidinol |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
Current synthetic strategies for 3-aryl-pyrrolidines and their hydroxylated analogs often involve multi-step processes. sci-hub.setandfonline.com Future research will likely focus on developing more efficient and versatile synthetic routes. One promising avenue is the advancement of palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, which can provide direct access to 3-aryl pyrrolidines from readily available precursors. nih.gov
Furthermore, the development of novel cyclization strategies is a key area of interest. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to be a stereospecific method for forming pyrrolidin-3-ols. researchgate.net Exploring new catalytic systems and reaction conditions for such cyclizations could lead to higher yields and greater substrate scope. Additionally, leveraging insights from the synthesis of related heterocyclic compounds, such as 3-hydroxypyridin-4(1H)-ones, could inspire new approaches to constructing the 3-hydroxy-pyrrolidine core. mdpi.com
Advanced Stereocontrol in Analogue Synthesis
The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. researchgate.netnih.gov For 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol, the chiral center at the 3-position is a critical determinant of its potential biological interactions. Therefore, the development of advanced methods for stereocontrol is a significant area for future research.
One approach is the use of chiral auxiliaries or catalysts in the synthetic route. For example, the use of N-tert-butanesulfinylimine as a chiral directing group has been successful in the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions. nih.gov Further exploration of such chiral auxiliaries could enable precise control over the stereochemistry of newly synthesized analogs.
Enzymatic resolutions and asymmetric catalysis are other powerful tools for achieving high enantiomeric purity. tandfonline.com Research into novel enzymes or organocatalysts that can selectively produce one enantiomer of a 3-aryl-3-hydroxypyrrolidine derivative would be highly valuable. The development of stereoselective reduction methods for a ketone precursor could also provide a direct route to the desired chiral alcohol. A review of stereoselective synthesis methods for pyrrolidine-containing drugs highlights various strategies, including the use of chiral starting materials like proline, and stereoselective cyclization of acyclic precursors, which could be adapted for the synthesis of analogs of this compound. mdpi.com
Integrated Computational and Experimental Design Strategies
The integration of computational modeling with experimental synthesis and biological evaluation offers a powerful paradigm for accelerating the discovery of novel bioactive compounds. nih.govnih.gov For the this compound scaffold, computational methods can be employed to design new analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of pyrrolidine derivatives with their biological activity. tandfonline.comscispace.com These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts. Molecular docking simulations can provide insights into the binding modes of these compounds with specific biological targets, guiding the design of analogs with enhanced affinity and selectivity. nih.govresearchgate.net
Future research should focus on a synergistic approach where computational predictions are used to generate hypotheses that are then tested experimentally. The experimental data can, in turn, be used to refine and improve the computational models. This iterative cycle of design, synthesis, and testing can lead to the rapid identification of potent and selective drug candidates. For instance, computational simulations have been successfully used to identify pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, a target in Alzheimer's disease. nih.govnih.gov
Application of the Scaffold in Chemical Biology Tool Development
The 3-aryl-3-hydroxypyrrolidine scaffold, as exemplified by this compound, holds significant potential for the development of chemical biology tools. These tools are essential for probing biological processes and validating new drug targets. The pyrrolidine ring is a versatile scaffold found in molecules with a broad spectrum of biological activities, making it an excellent starting point for the development of such tools. frontiersin.orgresearchgate.net
One area of opportunity is the design of molecular probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the pyrrolidine scaffold, researchers can create tools to visualize and identify the cellular targets of these compounds. Such probes would be invaluable for understanding the mechanism of action of any observed biological activity.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-(2-methoxyphenyl)pyrrolidin-3-ol, and how do reaction conditions influence enantiomeric purity?
The synthesis of pyrrolidin-3-ol derivatives typically involves nucleophilic substitution or cyclization reactions. For example, enantioselective synthesis of pyrrolidin-3-ol derivatives can be achieved via chiral resolution or catalytic asymmetric methods. A patent by Bayer AG describes a process for producing pure (3S)-pyrrolidin-3-ol hydrochloride using enzymatic resolution or chiral auxiliaries, which may be adaptable for synthesizing the target compound . Key factors include:
- Catalyst selection : Chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) to control stereochemistry.
- Temperature : Lower temperatures (0–25°C) often improve enantiomeric excess (ee).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
Q. How can the molecular structure of this compound be characterized experimentally?
Structural elucidation relies on:
- X-ray crystallography : As demonstrated for related imidazolium salts (e.g., 1-benzyl-3-(2-methoxyphenyl)imidazolium tetrafluoroborate), single-crystal X-ray diffraction provides precise bond lengths and angles .
- Spectroscopy :
- NMR : and NMR identify substituent effects (e.g., methoxy group at δ 3.8–4.0 ppm).
- IR/Raman : Hydroxyl stretches (~3200–3500 cm) and aromatic C–O vibrations (~1250 cm) .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., CHNO).
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
While direct data on the target compound is limited, structurally similar pyrrolidin-3-ol derivatives (e.g., 2-(2-chlorophenyl)pyrrolidin-3-ol) show affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Recommended assays:
- Receptor binding assays : Radioligand competition studies using HEK-293 cells expressing human GPCRs.
- CYP450 inhibition screening : Assess metabolic stability using liver microsomes.
- Computational docking : Preliminary alignment with protein targets (e.g., monoamine oxidases) using AutoDock Vina .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations, as applied to 1-benzyl-3-(2-furoyl)thiourea, provide insights into:
- Electron distribution : HOMO-LUMO gaps (~4–5 eV) indicate redox stability .
- Intramolecular interactions : NBO analysis reveals stabilizing hyperconjugative effects (e.g., σ→σ* interactions in the pyrrolidine ring).
- Solvent effects : PCM models simulate polarity-dependent conformational changes.
Q. What strategies resolve contradictions in enantiomeric activity data for pyrrolidin-3-ol derivatives?
Discrepancies in biological activity between enantiomers (e.g., (3S)- vs. (3R)-isomers) may arise from:
- Impure samples : Validate ee via chiral HPLC (e.g., Chiralpak AD-H column) .
- Off-target effects : Perform selectivity profiling against related receptors.
- Metabolic interconversion : Assess stereochemical stability in plasma using LC-MS/MS .
Q. How does the 2-methoxyphenyl substituent influence the compound’s physicochemical properties compared to halogenated analogs?
The methoxy group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 compared to chloro or bromo analogs (e.g., 1-benzyl-3-(2-bromophenyl)pyrrolidin-3-ol) .
- Electron-donating effects : Stabilizes aromatic π-systems, altering UV-Vis absorption (λmax shifts ~10–15 nm) .
- Metabolic stability : Methoxy groups resist oxidative dehalogenation, improving half-life in microsomal assays .
Q. What synthetic challenges arise in scaling up enantioselective synthesis, and how can they be mitigated?
Key challenges include:
- Catalyst cost : Replace noble-metal catalysts (e.g., Ru-BINAP) with organocatalysts (e.g., proline derivatives).
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. benzyl bromide) and use scavengers (e.g., molecular sieves).
- Purification : Simulated moving bed (SMB) chromatography improves yield of enantiopure product .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target affinity?
Systematic modifications include:
- Substituent variation : Replace methoxy with bioisosteres (e.g., trifluoromethoxy) to modulate potency .
- Ring saturation : Compare pyrrolidine vs. piperidine analogs for conformational flexibility .
- Pharmacophore mapping : Overlay 3D structures with active analogs (e.g., 3-(thiophen-3-ylmethyl)pyrrolidin-3-ol) to identify critical hydrogen-bonding motifs .
Methodological Notes
- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols (e.g., Acta Crystallographica ).
- Advanced instrumentation : Use cryogenic NMR (93 K) to resolve dynamic stereochemistry .
- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, especially CNS-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
